molecular formula C5H5ClN2O2 B2628421 6-chloro-3-methoxy-1,4-dihydropyridazin-4-one CAS No. 112342-60-6

6-chloro-3-methoxy-1,4-dihydropyridazin-4-one

Cat. No.: B2628421
CAS No.: 112342-60-6
M. Wt: 160.56
InChI Key: ASRROVUELRQVMG-UHFFFAOYSA-N
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Description

6-chloro-3-methoxy-1,4-dihydropyridazin-4-one is a chemical compound with the molecular formula C5H5ClN2O2. It is a derivative of pyridazinone, characterized by the presence of a chlorine atom at the 6th position and a methoxy group at the 3rd position on the pyridazinone ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-3-methoxy-1,4-dihydropyridazin-4-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of 3-methoxy-2-chloropyridazine with suitable reagents to form the desired product. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques. The use of automated systems ensures consistent quality and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

6-chloro-3-methoxy-1,4-dihydropyridazin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents at the 6th position .

Scientific Research Applications

6-chloro-3-methoxy-1,4-dihydropyridazin-4-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-chloro-3-methoxy-1,4-dihydropyridazin-4-one is unique due to the presence of both the chlorine atom and the methoxy group, which confer specific chemical and biological properties.

Properties

IUPAC Name

6-chloro-3-methoxy-1H-pyridazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2O2/c1-10-5-3(9)2-4(6)7-8-5/h2H,1H3,(H,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASRROVUELRQVMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NNC(=CC1=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112342-60-6
Record name 6-chloro-3-methoxy-1,4-dihydropyridazin-4-one
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